7-Phenyl-1,4,7-dithiaphosphonane
Description
7-Phenyl-1,4,7-dithiaphosphonane is a phosphorus-containing heterocyclic compound characterized by a seven-membered ring system incorporating two sulfur atoms (at positions 1 and 4) and a phenyl substituent at position 6. This structure confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and catalysis.
Properties
CAS No. |
146719-81-5 |
|---|---|
Molecular Formula |
C12H17PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
7-phenyl-1,4,7-dithiaphosphonane |
InChI |
InChI=1S/C12H17PS2/c1-2-4-12(5-3-1)13-6-8-14-10-11-15-9-7-13/h1-5H,6-11H2 |
InChI Key |
IJZYUAWFEAILKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCP1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1,4,7-dithiaphosphonane typically involves the reaction of phenylphosphonous dichloride with a dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C. The reaction can be represented as follows:
PhPCl2+RSH→PhP(SR)2+2HCl
where Ph represents the phenyl group and RSH is the dithiol compound.
Industrial Production Methods
In an industrial setting, the production of 7-Phenyl-1,4,7-dithiaphosphonane may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-1,4,7-dithiaphosphonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent phosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and oxygen (O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Scientific Research Applications
7-Phenyl-1,4,7-dithiaphosphonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-1,4,7-dithiaphosphonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The sulfur and phosphorus atoms in its structure play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
(a) 5-(4-Chlorophenyl)-7-phenyl-pyrano[2,3-d]pyrimidine ()
- Structure: A fused pyrano-pyrimidine system with chlorine and phenyl substituents.
- Key Features :
- Comparison :
- Unlike 7-Phenyl-1,4,7-dithiaphosphonane, this compound lacks phosphorus and sulfur, but shares the 7-phenyl substitution. The absence of sulfur and phosphorus likely reduces its Lewis acidity and metal-coordination capability compared to dithiaphosphonanes.
(b) 7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine ()
- Structure : A thiadiazole ring fused with pyrimidine, featuring a phenyl group at position 7.
- Key Features :
- Comparison: Both compounds incorporate sulfur, but 7-Phenyl-1,4,7-dithiaphosphonane’s phosphorus atom introduces distinct redox and catalytic properties. The thiadiazolo-pyrimidine’s fused aromatic system may confer greater conjugation and UV absorption compared to the monocyclic dithiaphosphonane.
Physical and Spectral Properties
Notes:
Research Findings and Limitations
- Gaps in Data : Direct studies on 7-Phenyl-1,4,7-dithiaphosphonane are sparse, necessitating extrapolation from analogs.
- Critical Insight : Heteroatom composition (P/S vs. O/N) and substituent position (7-phenyl) dominantly influence physicochemical behavior.
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